molecular formula C13H20N2 B13602036 1-(4-Methylphenethyl)piperazine

1-(4-Methylphenethyl)piperazine

Cat. No.: B13602036
M. Wt: 204.31 g/mol
InChI Key: JRGYVKJTCWLMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenethyl)piperazine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. Piperazine derivatives are a significant class of heterocycles frequently found in biologically active molecules and numerous FDA-approved drugs . These structures are highly valued for their ability to influence the physicochemical properties of a molecule and serve as key scaffolds for arranging pharmacophoric groups in three-dimensional space . Researchers utilize this and related N-substituted piperazines as versatile building blocks or synthons in the synthesis of more complex molecules . Its structural features make it a candidate for investigating structure-activity relationships in various pharmacological targets. Piperazine cores are present in drugs acting as kinase inhibitors, receptor modulators, and more . Piperazine itself and its simple derivatives are known to act on the nervous system; for instance, piperazine can function as a GABA agonist in parasites, leading to flaccid paralysis . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all local and national regulations regarding the handling and disposal of laboratory chemicals. Specific physical and chemical data for this exact compound (such as melting/boiling point, and solubility) should be determined by the researcher and confirmed against analytical certificates provided with the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]piperazine

InChI

InChI=1S/C13H20N2/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3

InChI Key

JRGYVKJTCWLMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 4 Methylphenethyl Piperazine and Analogues

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 1-(4-methylphenethyl)piperazine and related compounds primarily relies on two key reaction types: alkylation of the piperazine (B1678402) core and coupling strategies to introduce the phenethyl moiety.

Alkylation Reactions for Piperazine Core Functionalization

Direct N-alkylation of piperazine is a common method for introducing alkyl substituents. nih.gov This typically involves the reaction of piperazine with an appropriate alkyl halide, such as 4-methylphenethyl bromide or chloride. To control the degree of substitution and favor mono-alkylation, a large excess of piperazine is often employed. nih.gov Another strategy to achieve mono-alkylation is to use a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted product. researchgate.net

Reductive amination represents another powerful tool for N-alkylation. nih.gov This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would entail reacting piperazine with 4-methylphenylacetaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃(CN)). nih.govorganic-chemistry.org Reductive amination is often preferred due to its milder reaction conditions and reduced likelihood of forming quaternary ammonium (B1175870) salts. researchgate.net

Comparison of Alkylation Methods for Piperazine
MethodReactantsKey FeaturesPotential Issues
Direct AlkylationPiperazine + Alkyl HalideSimple procedure.Risk of di-alkylation, requiring excess piperazine or protecting groups. nih.govresearchgate.net
Reductive AminationPiperazine + Aldehyde/Ketone + Reducing AgentMilder conditions, good control over mono-alkylation. nih.govRequires availability of the corresponding aldehyde or ketone.

Coupling Strategies for Phenethyl Moiety Introduction

Modern synthetic chemistry offers a variety of coupling reactions that can be employed to form the crucial carbon-nitrogen bond between the piperazine ring and the phenethyl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. organic-chemistry.org This reaction would involve coupling piperazine with a 4-methylphenethyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

Nickel-catalyzed cross-electrophile coupling reactions have also emerged as a powerful method for constructing C(sp³)–C(sp²) bonds, which could be adapted for the synthesis of phenethylpiperazines. nih.gov These reactions offer alternative pathways and may be advantageous in specific synthetic contexts. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present on the piperazine ring or the phenethyl side chain, requires stereoselective methods. One approach involves the use of chiral building blocks, such as enantiomerically pure amino acids, to construct the piperazine ring with defined stereochemistry. clockss.org Subsequent functionalization would then introduce the 4-methylphenethyl group.

Asymmetric synthesis techniques can also be employed. Organocatalysis, for instance, has been successfully used in the stereoselective synthesis of chiral piperazine derivatives through domino reactions like Michael additions. metu.edu.tr Furthermore, the use of chiral auxiliaries attached to the piperazine ring can direct the stereochemical outcome of subsequent reactions. nih.gov The development of P-chiral ferrocene-based ligands has also shown promise in enhancing enantioselectivity in related transformations. nih.gov

Novel Synthetic Innovations and Green Chemistry Principles in Piperazine Synthesis

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient routes to piperazine derivatives. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, are increasingly being incorporated into synthetic design.

Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H functionalization, allowing for the direct introduction of aryl and other groups onto the piperazine ring. nsf.gov This approach avoids the need for pre-functionalized starting materials. Flow chemistry is another innovative technique that offers improved control over reaction parameters, enhanced safety, and potential for scalability in piperazine synthesis. researchgate.net The use of water as a solvent and the development of one-pot multicomponent reactions are also key aspects of green synthetic strategies for this class of compounds. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its intermediates is crucial to obtain a product of high purity. Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. google.comgoogle.com The choice of solvent is critical for effective purification.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. High-performance liquid chromatography (HPLC) is used for both analytical and preparative-scale purification, often after derivatization to enhance detection. researchgate.net

Distillation: For liquid products or intermediates, distillation can be an effective purification method.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in immiscible solvents. acs.org

Ion Exchange and Carbon Treating: These methods are particularly useful for removing ionic impurities and colored by-products from piperazine solutions. osti.gov Anionic exchange, for example, has been shown to be effective in removing catalytic iron and UV-active species. osti.gov

Purification Techniques for Piperazine Derivatives
TechniquePrinciple of SeparationApplicability
CrystallizationDifferences in solubility. google.comgoogle.comSolid compounds.
Column ChromatographyDifferential adsorption. Wide range of compounds.
HPLCPartitioning between a mobile and stationary phase. researchgate.netAnalytical and preparative separation.
Ion ExchangeElectrostatic interactions. osti.govRemoval of ionic impurities. osti.gov
Carbon TreatingAdsorption. osti.govRemoval of colored impurities and UV-active species. osti.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(4-Methylphenethyl)piperazine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the aliphatic protons of the ethyl bridge, the protons of the piperazine (B1678402) ring, and the methyl group protons.

The aromatic protons on the 4-methylphenyl ring typically appear as two doublets in the downfield region (around δ 7.0-7.2 ppm) due to the para-substitution pattern. The methyl group attached to the aromatic ring is expected to produce a singlet at approximately δ 2.3 ppm. The ethyl bridge protons would present as two triplets, corresponding to the benzylic methylene (B1212753) group (Ar-CH₂) and the methylene group adjacent to the piperazine nitrogen (N-CH₂), likely in the δ 2.6-2.9 ppm range. The protons on the piperazine ring are chemically equivalent and are expected to appear as multiplets around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the aromatic carbons, the aliphatic ethyl bridge carbons, the piperazine ring carbons, and the methyl carbon. Aromatic carbons typically resonate in the δ 125-140 ppm region. The piperazine ring carbons are expected to appear in the δ 45-55 ppm range, while the ethyl bridge carbons would be found at approximately δ 33 ppm and δ 60 ppm. The methyl group carbon on the tolyl moiety would give a signal around δ 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic C-H (ortho to CH₂)7.10 (d)129.5
Aromatic C-H (meta to CH₂)7.15 (d)128.5
Piperazine N-CH₂2.40-2.60 (m)53.5
Piperazine N-H CH₂2.80-3.00 (m)46.0
Ar-CH₂-2.70-2.80 (t)33.0
-CH₂-N2.55-2.65 (t)60.5
Ar-CH₃2.30 (s)21.0
Aromatic C-CH₃-135.5
Aromatic C-CH₂-137.0

Note: Predicted values are based on analyses of similar structures like 1-(4-methylphenyl)piperazine and other N-substituted piperazines. chemicalbook.communi.cz s=singlet, d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀N₂), the calculated molecular weight is approximately 204.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation of this compound is predictable based on the structure of related benzylpiperazines and phenylpiperazines. researchgate.netxml-journal.net A primary fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a favorable process. This would result in the formation of a stable 4-methylbenzyl cation or a tropylium ion rearrangement, leading to a prominent peak at m/z 105 (CH₃-C₆H₄-CH₂⁺).

Another characteristic fragmentation involves the piperazine ring. Cleavage of the bond between the ethyl bridge and the piperazine nitrogen can lead to a fragment corresponding to the piperazine ring itself. The piperazine ring can undergo further fragmentation, producing characteristic ions at m/z 85, 70, 56, and 42, which are indicative of the piperazine moiety. xml-journal.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Structure Fragmentation Pathway
204[C₁₃H₂₀N₂]⁺Molecular Ion (M⁺)
105[CH₃-C₆H₄-CH₂]⁺Benzylic cleavage of the phenethyl group
99[C₅H₁₁N₂]⁺Cleavage of the bond between the ethyl bridge and the piperazine ring
85[C₄H₉N₂]⁺Fragmentation of the piperazine ring
56[C₃H₆N]⁺Further fragmentation of the piperazine ring

Note: Fragmentation patterns are predicted based on established principles and data from analogous piperazine derivatives. researchgate.netxml-journal.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. semanticscholar.org The IR spectrum of this compound would exhibit several characteristic absorption bands.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl bridge, piperazine ring, and methyl group will be observed in the 2800-3000 cm⁻¹ region. C-N stretching vibrations, characteristic of the tertiary amines in the structure, are typically found in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Finally, out-of-plane C-H bending for the para-substituted aromatic ring is expected around 800-850 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The piperazine ring itself does not possess a significant chromophore and does not absorb strongly in the UV-Vis range. researchgate.net Therefore, the UV spectrum of this compound is dominated by the electronic transitions of the 4-methylphenyl (p-tolyl) group. Aromatic compounds typically exhibit absorption bands around 255 nm, and the presence of alkyl substituents can cause a slight bathochromic (red) shift. researchgate.net One would expect to observe a primary absorption band (λ_max) for this compound in the region of 260-275 nm.

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
Spectroscopic Method Expected Feature Approximate Wavenumber (cm⁻¹) / Wavelength (nm)
FTIR Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2800-3000
Aromatic C=C Stretch1450-1600
C-N Stretch1100-1300
Aromatic C-H Bend (p-substituted)800-850
UV-Vis π → π* Transition (Aromatic)λ_max ≈ 260-275 nm

Note: Values are typical for the specified functional groups and chromophores. semanticscholar.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination of Piperazine Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not detailed, extensive studies on piperazine derivatives provide a clear picture of their expected solid-state conformation. nih.gov

The six-membered piperazine ring is not planar and, in the vast majority of crystal structures, adopts a stable chair conformation. scispace.com This conformation minimizes steric strain and torsional strain. In N-substituted piperazines, the substituent can occupy either an axial or an equatorial position on the chair conformer. The preferred position is generally the one that minimizes steric hindrance, which is typically the equatorial position. Therefore, it is highly probable that the 4-methylphenethyl group of this compound would be found in an equatorial position on the piperazine ring in its crystalline form.

Single-crystal X-ray diffraction analysis of related compounds, such as Piperazinium (bis) p-toluenesulfonate, confirms the chair conformation of the piperazine ring and provides precise measurements of the C-N and C-C bond lengths within the ring, which are typically around 1.46 Å and 1.52 Å, respectively. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the principal methodology for the separation and analysis of 1-(4-Methylphenethyl)piperazine and related compounds. The choice between gas and liquid chromatography typically depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like piperazine (B1678402) derivatives. It offers excellent separation efficiency and definitive identification based on mass spectra. Research has focused on developing robust GC-MS methods for the simultaneous detection of multiple piperazine derivatives in seized street samples. researchgate.net

One such study developed an optimized GC-MS method for the chemical characterization of 19 common drugs found in piperazine samples, including the positional isomer 1-(4-methylphenyl)piperazine. researchgate.net The method involves a simple solvent extraction followed by direct GC-MS analysis. The chromatographic conditions are optimized to achieve separation of closely related isomers, which can be challenging due to their similar chemical properties. researchgate.net The use of electron ionization (EI) at 70 eV generates reproducible fragmentation patterns, allowing for confident identification by comparing the resulting mass spectra to reference libraries.

Table 1: Example of GC-MS Operating Conditions for Piperazine Derivative Analysis

ParameterCondition
GC Column Supelco Equity 5 (30 m x 0.25 mm i.d. x 0.25 µm)
Injector Temperature 260 °C
Injection Volume 1.0 µL
Carrier Gas Helium (1 mL/min)
Split Ratio 20:1
Oven Program 60°C (1 min), then 10°C/min to 170°C (2 min), then 15°C/min to 280°C (4 min)
MS Transfer Line 280 °C
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Data sourced from a study on benzylpiperazine and 1-arylpiperazine based drugs. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds or those present at trace levels in complex biological matrices, owing to its high sensitivity and specificity. While specific protocols for this compound are not widely published, methods developed for structurally similar piperazine derivatives illustrate the general approach.

A typical LC-MS/MS protocol involves separation on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. Electrospray ionization (ESI) in positive mode is commonly used for piperazine compounds. Sample preparation for biological fluids like plasma often involves a straightforward protein precipitation step with acetonitrile, making the method rapid and efficient for high-throughput analysis.

Table 2: Representative LC-MS/MS Method Parameters for a Piperazine Derivative

ParameterCondition
LC Column Reverse-phase C18
Mobile Phase Gradient elution with Methanol and 5 mM Ammonium (B1175870) Acetate in water (pH 4.0)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
MS Detector Triple Quadrupole Tandem Mass Spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation with acetonitrile
Parameters are based on a validated method for the anticancer compound TM208, a piperazine derivative.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for determining the purity of drug substances. For piperazine and its derivatives that lack a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity for impurity profiling. However, for many substituted piperazines, direct UV detection is feasible.

A validated reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment. The method's selectivity is crucial to ensure that all potential impurities and degradation products are separated from the main compound peak. Validation is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure the method is fit for its purpose.

Electrophoretic Methods for Analytical Separation

Electrophoretic methods, such as capillary electrophoresis (CE), offer an alternative separation technique based on the differential migration of charged species in an electric field. CE can provide high separation efficiency and requires minimal sample and solvent volumes. For piperazine analysis, which is basic in nature, CE with indirect UV detection has been reported. This approach is useful when the analyte itself has poor UV absorbance. Despite its potential, the application of electrophoretic methods for the specific analysis of this compound is not extensively documented in the scientific literature, with chromatographic techniques remaining the dominant approach.

Development and Validation of Quantitative Assays in Complex Matrices (e.g., biological samples from in vitro or animal studies)

The development of quantitative assays for compounds like this compound in biological matrices is essential for preclinical research, such as pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity.

The process begins with developing an effective sample preparation procedure to extract the analyte from the complex matrix (e.g., plasma, tissue homogenates) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Once a robust chromatographic method is established, it must be rigorously validated to ensure the reliability of the data. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the instrument response and the known concentration of the analyte over a specific range.

Accuracy: The closeness of the measured concentration to the true value, often assessed by analyzing quality control (QC) samples at different concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both intra-day and inter-day levels.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Recovery: The efficiency of the extraction procedure from the biological matrix.

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

For in vitro studies, which may assess the compound's effect on cells, colorimetric assays like the MTT or resazurin (B115843) assay are commonly used. These assays measure the metabolic activity of viable cells, providing an indirect count of cell number and allowing for the determination of parameters like the half-maximal inhibitory concentration (IC₅₀).

Table 3: Example of Validation Summary for a Quantitative Assay of a Piperazine Derivative in Rat Plasma

Validation ParameterResult
Linearity Range 0.2–500 ng/mL (r > 0.99)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra-day Precision (RSD%) 3.44–13.15%
Inter-day Precision (RSD%) Not specified in this abstract
Accuracy (RE%) -9.78% to -0.58%
Data sourced from a pharmacokinetic study of the piperazine derivative TM208.

Pharmacological Characterization in Preclinical Models

Receptor Binding Profiles and Ligand-Target Interactions

The interaction of 1-(4-Methylphenethyl)piperazine and structurally related piperazine (B1678402) compounds with various neurotransmitter receptors is a key area of research to determine their potential therapeutic applications and mechanisms of action.

Affinity and Selectivity at Monoamine Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506) Subtypes)

Piperazine derivatives have shown a wide range of affinities for dopamine and serotonin receptor subtypes. Research into various substituted N-phenylpiperazine analogs has revealed that these compounds can bind with high affinity and selectivity to the dopamine D3 receptor versus the D2 subtype. nih.gov For instance, certain N-phenylpiperazines with a 4-(thiophen-3-yl)benzamide (B12553508) moiety exhibit high D3 receptor affinity (Ki value of approximately 0.2 nM) with over 150-fold selectivity against the D2 receptor. nih.gov The nature of the substituents on the phenyl ring of the N-phenylpiperazine moiety plays a crucial role in determining the affinity and selectivity for D2 and D3 dopamine receptor subtypes. nih.gov

In the realm of serotonin receptors, piperazine derivatives have also demonstrated significant interactions. For example, 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent serotonin 5-HT7 receptor antagonist with a Ki value of 2.6 nM, while showing lower affinity for the 5-HT1A receptor (Ki = 476 nM). nih.gov Other studies on 1,2,4-substituted piperazine derivatives have indicated their affinity for 5-HT1A receptors, with some compounds acting as agonists. nih.gov The structural variations within the piperazine class influence their binding profiles, with some compounds showing moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

Compound/Derivative Receptor Subtype Binding Affinity (Ki) Selectivity Reference
N-phenylpiperazine analog (LS-3-134) Dopamine D3 ~0.2 nM >150-fold vs. D2 nih.gov
N-phenylpiperazine analog (WW-III-55) Dopamine D3 ~20 nM >800-fold vs. D2 nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine Serotonin 5-HT7 2.6 nM Low for 5-HT1A nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine Serotonin 5-HT1A 476 nM N/A nih.gov
1,2,4-substituted piperazine (MM5) Serotonin 5-HT1A Not specified Agonist activity nih.gov
1,2,4-substituted piperazine (MC1) Serotonin 5-HT1A / 5-HT2A Not specified Moderate agonist nih.gov

Interaction with Other Neurotransmitter Receptors (e.g., Cannabinoid Receptors, Histamine (B1213489) Receptors, Androgen Receptors)

The versatility of the piperazine scaffold extends to interactions with other receptor systems, including cannabinoid, histamine, and androgen receptors.

Cannabinoid Receptors: A class of benzhydryl piperazine analogs has been synthesized and shown to exhibit inverse agonist profiles for the CB1 receptor. nih.gov One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM and demonstrates selectivity over the CB2 receptor. nih.gov Docking studies suggest that these piperazine analogs form interactions with the CB1 receptor similar to the inverse agonist SR141716A. nih.gov

Histamine Receptors: Certain 4-(diphenylmethyl)-1-piperazine derivatives have been evaluated as histamine H1-receptor antagonists. nih.gov These compounds were found to be moderate to potent antagonists in in-vitro studies using guinea-pig ileum. nih.gov The length of the methylene (B1212753) chain in these derivatives influences their in-vivo potency. nih.gov Furthermore, some piperazine derivatives have been identified as high-affinity histamine H3 receptor antagonists. nih.gov

Androgen Receptors: The androgen receptor (AR) is a crucial target in prostate cancer. nih.gov A compound identified as 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) has been shown to inhibit the transcriptional activity of the androgen receptor in prostate cancer cells. nih.gov

Investigation of Allosteric Modulation and Orthosteric Binding

The binding of piperazine derivatives is not limited to direct (orthosteric) interaction with the primary binding site of a receptor. Some analogs have been investigated for their ability to act as allosteric modulators.

Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) have been developed from 4-aryl piperazine and piperidine (B6355638) amides. nih.gov These compounds have demonstrated potent activity as mGluR5 PAMs in vitro and have shown efficacy in preclinical animal models. nih.gov

In the context of cannabinoid receptors, docking and mutational analyses of benzhydryl piperazine analogs suggest that they form interactions with the CB1 receptor that are consistent with those of the inverse agonist SR141716A, which binds to an orthosteric site. nih.gov These studies indicate that the benzhydryl piperazine scaffold offers a distinct structure for developing novel CB1 inverse agonists. nih.gov

Enzymatic Interactions and Inhibition Studies

Beyond receptor interactions, the influence of this compound and its analogs on key metabolic enzymes has been explored.

Modulation of Cytochrome P450 Enzymes (CYPs) in Microsomal Preparations

The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. Studies on various drugs, including 1,4-dihydropyridine (B1200194) calcium antagonists, have shown that they can inhibit multiple CYP isoforms. nih.gov For instance, nicardipine, a compound with a piperazine moiety, has been shown to inhibit CYP2C9, CYP2C19, and CYP3A4. nih.gov The inhibitory potential of piperazine-containing compounds on CYP enzymes is an important consideration in drug development to predict potential drug-drug interactions. While direct studies on this compound's CYP inhibition profile were not found, the broader class of piperazine derivatives has been shown to interact with these enzymes. For example, 4-methylpyrazole (B1673528) has been shown to inhibit CYP2E1. nih.gov

Interaction with Other Metabolic or Signaling Enzymes (e.g., Butyrylcholinesterase)

In addition to CYP enzymes, piperazine derivatives have been investigated for their effects on other enzymes like cholinesterases. A series of novel piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives were designed and synthesized as potential cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov One compound from this series demonstrated significant non-competitive inhibitory potential against acetylcholinesterase (AChE). nih.gov While direct data on this compound's interaction with butyrylcholinesterase was not available in the searched literature, the general class of piperazine derivatives has shown activity against cholinesterases.

Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive review of scientific literature, no specific preclinical data corresponding to the requested pharmacological characterization of the compound this compound could be located. The search included studies on cellular and subcellular mechanisms, as well as in vivo pharmacological observations.

Extensive searches for primary research articles detailing the effects of this compound on cellular proliferation, intracellular signaling, mitochondrial function, central nervous system activity, or its potential antitumor and anti-inflammatory responses did not yield any specific results for this particular compound.

The available body of research focuses on other piperazine derivatives, which have a wide range of pharmacological activities. These studies investigate compounds with different substitutions on the piperazine ring, leading to diverse biological effects such as anti-inflammatory, anticancer, and central nervous system modulation. However, this body of work is distinct and the findings cannot be extrapolated to this compound.

Therefore, the requested article, structured around the specific preclinical data points, cannot be generated at this time due to the absence of published research on this compound in these areas.

In Vivo Pharmacological Observations in Animal Models

Dose-Response Relationships and Efficacy in Animal Models

Comprehensive searches of scientific literature and preclinical trial databases did not yield specific studies detailing the dose-response relationships or efficacy of this compound in animal models.

The creation of data tables and a detailed discussion of research findings, as requested, is contingent upon the availability of published research focused specifically on this compound. At present, such data appears to be unavailable in the public domain.

Metabolic Pathways and Biotransformation of 1 4 Methylphenethyl Piperazine and Analogues

In Vitro Metabolic Fate in Hepatic Systems (e.g., Liver Microsomes)

In vitro studies using hepatic systems, such as liver microsomes and S9 fractions, are fundamental for predicting the metabolic fate of xenobiotics in the body. For piperazine (B1678402) analogues, these systems have demonstrated that the compounds undergo moderate to extensive metabolism. frontiersin.orgnih.gov Incubations of various piperazine derivatives, including N-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and others, with human and rat liver microsomes reveal that the piperazine moiety and its substituents are susceptible to enzymatic modification. nih.govresearchgate.net

Studies using pooled human liver microsomes (pHLM) show a time-dependent depletion of the parent drug, confirming metabolic turnover. nih.govescholarship.org For instance, the metabolism of piperaquine (B10710) in pHLM resulted in a 34.8% loss of the initial substrate concentration over 60 minutes. escholarship.org Similarly, investigations with other piperazine compounds in both microsomal and cytosolic fractions have been used to identify the key metabolic routes. frontiersin.org The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more comprehensive picture of metabolism, including both Phase I and Phase II reactions. nih.gov These in vitro models are crucial for identifying the primary "soft spots" on the molecule that are most vulnerable to metabolic attack. frontiersin.org

Identification and Characterization of Major and Minor Metabolites

The metabolism of 1-(4-methylphenethyl)piperazine and its analogues yields a range of major and minor metabolites through several key reactions. The primary metabolic transformations observed include modifications to the phenyl ring, the alkyl chain, and the piperazine ring itself.

Major metabolic pathways for piperazine-containing drugs include:

Hydroxylation: This is a common reaction, occurring on both the aromatic ring (phenyl group) and aliphatic carbons, such as those on the piperazine ring. frontiersin.orgnih.gov For a compound like this compound, this could involve hydroxylation of the phenyl ring or the benzylic carbon.

O-Demethylation: For analogues containing a methoxy (B1213986) group, such as 1-(4-methoxyphenyl)piperazine (MeOPP), O-demethylation is a major metabolic step, producing the corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov

N-Dealkylation/Desmethylation: When the piperazine nitrogen is substituted with an alkyl group, N-dealkylation can occur. For instance, studies on 4-methyl-piperazine derivatives have identified the corresponding desmethyl metabolite. nih.gov

Piperazine Ring Degradation: The piperazine ring itself can be cleaved, leading to the formation of ring-opened products, such as N,N'-disubstituted ethylenediamines or acidic metabolites. nih.govresearchgate.net

Minor metabolites are often formed through further oxidation of primary metabolites. For example, a primary alcohol metabolite formed via hydroxylation can be further oxidized to an aldehyde and then a carboxylic acid. nih.gov The table below summarizes key metabolites identified for various piperazine analogues.

Parent Compound AnalogueMajor/Minor Metabolite(s)Metabolic Reaction
1-(4-methoxyphenyl)piperazine (MeOPP)1-(4-hydroxyphenyl)piperazine (4-HO-PP)O-Demethylation
4-Methyl-piperazine derivative (TM208)Desmethyl metabolite, Phenyl monohydroxylation metabolite, Ring-opened acid metaboliteN-Demethylation, Aromatic Hydroxylation, Ring Cleavage
LDN-193189 (piperazine analogue)Aliphatic hydroxylation products (M436a, M436b)Aliphatic Hydroxylation
N-benzyl-piperazine-picolinyl fumarate (B1241708) (EGYT-475)Benzoic acid from the benzyl (B1604629) groupOxidation

Elucidation of Specific Enzymatic Biotransformation Steps (e.g., O-demethylation, Hydroxylation, Piperazine Ring Degradation)

The biotransformation of piperazine derivatives is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govnih.gov Specific isoforms have been identified as being responsible for key metabolic steps.

O-Demethylation: The O-demethylation of MeOPP to its active metabolite 4-HO-PP is catalyzed almost exclusively by CYP2D6 . nih.gov Studies using cDNA-expressed human CYP enzymes and specific inhibitors like quinidine (B1679956) have confirmed the predominant role of this enzyme. nih.govnih.gov

N-Demethylation: For the phenothiazine (B1677639) piperazine drug perazine, N-demethylation is mainly carried out by CYP2C19 (accounting for 68% of the reaction), with smaller contributions from CYP1A2, CYP3A4, and CYP2D6. nih.gov

Hydroxylation: Aliphatic hydroxylation of the piperazine ring is a common NADPH-dependent reaction mediated by CYP enzymes. frontiersin.org Aromatic hydroxylation is also a key CYP-mediated pathway. nih.gov

Piperazine Ring Degradation: While often initiated by CYP enzymes, the degradation of the piperazine ring can also involve other enzymes. For example, oxidation of the ring can lead to intermediates that are substrates for aldehyde oxidase (AO) or xanthine (B1682287) oxidase (XO). frontiersin.orgnih.gov

The table below outlines the primary CYP enzymes involved in the metabolism of various piperazine analogues.

Metabolic ReactionKey CYP Isozyme(s)Compound Class Example
O-DemethylationCYP2D6Methoxy-phenylpiperazines
N-DemethylationCYP2C19, CYP2D6, CYP1A2, CYP3A4N-alkylated piperazines (e.g., Perazine)
5-SulphoxidationCYP1A2, CYP3A4Phenothiazine piperazines (e.g., Perazine)
General MetabolismCYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9Benzylpiperazines, Phenylpiperazines

Bioactivation Pathways and Reactive Metabolite Formation (In Vitro)

Bioactivation is the process by which a relatively inert compound is metabolized into a reactive electrophilic intermediate. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity. The piperazine moiety is known to be a "structural alert," as it can undergo bioactivation through several pathways. frontiersin.orgresearchgate.net

Iminium Ion Formation: A primary bioactivation pathway for cyclic tertiary amines like piperazine involves CYP-mediated oxidation of the carbon alpha to the nitrogen atom. frontiersin.org This generates a reactive iminium ion. These electrophilic species can be "trapped" in vitro using nucleophiles like potassium cyanide (KCN) or glutathione (B108866) (GSH), confirming their formation. frontiersin.orgnih.gov

Quinone-type Metabolites: If the piperazine is attached to a phenyl ring, oxidation of the ring can lead to the formation of reactive quinone-imines or quinone-methides, especially if the ring has electron-donating substituents. nih.govresearchgate.net

Piperazine Ring Opening: In some cases, oxidation of the piperazine ring can lead to ring-opening, forming reactive dialdehydes. researchgate.net

These bioactivation pathways have been confirmed in in vitro systems for several piperazine-containing compounds. frontiersin.orgnih.gov The formation of such reactive intermediates is a critical consideration in drug development, as it raises potential safety concerns. frontiersin.org

Comparative Metabolic Studies Across Species (e.g., Rat vs. Human Enzymes in vitro)

Significant differences can exist in drug metabolism between species, which is a crucial factor for the extrapolation of nonclinical toxicology data to humans. bioivt.com In vitro comparative studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) are therefore essential. researchgate.netbioivt.com

For piperazine-based compounds, both quantitative and qualitative differences have been observed.

Rate of Metabolism: The rate of biotransformation can vary significantly. For the antidepressant agent EGYT-475, the rate of hydrolysis and oxidation differed between rat and dog liver preparations. nih.gov In another study, primary rat hepatocytes were found to be more susceptible to piperazine-induced cytotoxicity than human-derived HepaRG cells, which was linked to differences in CYP450-mediated metabolism. nih.govresearchgate.net

Metabolic Pathways: While the major metabolic pathways are often conserved across species, the preferred route or the profile of metabolites produced can differ. frontiersin.org For the drug candidate LDN-193189, all metabolites observed in human liver preparations were also found in other non-clinical species, which is important for selecting appropriate animal models for toxicity studies. frontiersin.org Conversely, studies with 1-(4-methoxyphenyl)piperazine (MeOPP) focused on the human CYP2D6 enzyme due to its known polymorphic expression in the human population, a factor that is not replicated in standard preclinical animal models. nih.gov

These species differences underscore the importance of conducting in vitro cross-species comparisons to ensure that the animal models used in safety testing are metabolically relevant to humans. bioivt.com

Structure Activity Relationship Sar and Computational Chemistry

Systematic Modification of the 1-(4-Methylphenethyl)piperazine Scaffold and Analogues

Systematic modifications of the this compound scaffold have been investigated to understand the key structural features required for biological activity. These studies often involve altering the phenethyl group, the piperazine (B1678402) ring, and the substituents on the second nitrogen of the piperazine.

Research on a series of 1,4-disubstituted piperazine derivatives has provided valuable insights into their SAR. For instance, in a study of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a potent inhibitor of equilibrative nucleoside transporters (ENTs), modifications were made to the N-naphthalene and the phenyl moieties. The findings revealed that the presence of a halogen substitute on the fluorophenyl group attached to the piperazine ring was critical for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Replacement of the naphthalene (B1677914) group with a benzene (B151609) ring was found to eliminate the inhibitory activity. frontiersin.orgpolyu.edu.hk However, the addition of a methyl, ethyl, or oxymethyl group to the para position of this benzene ring could restore the inhibitory activity on both transporters. frontiersin.orgpolyu.edu.hk

In another study focusing on dopamine (B1211576) transporter (DAT) inhibitors, the piperazine ring of lead compounds was bioisosterically replaced with aminopiperidines and piperidine (B6355638) amines to improve metabolic stability. nih.gov These structural changes significantly impacted the affinity and selectivity for DAT. nih.gov

Furthermore, the synthesis of novel arylpiperazine derivatives as potential androgen receptor (AR) antagonists has demonstrated the importance of the substituent on the second piperazine nitrogen. nih.gov For example, compounds with different aryl groups at this position exhibited varying degrees of antagonistic activity. nih.gov

The table below summarizes the structure-activity relationships of some 1-phenethylpiperazine (B155460) analogues.

Compound IDModificationTargetActivityReference
FPMINT analogue 1cN-naphthalene replaced with a phenyl group with a para-methyl substituentENT1/ENT2IC50 (ENT1) = 171.11 µM, IC50 (ENT2) = 36.82 µM frontiersin.org
FPMINT analogue 1dN-naphthalene replaced with a phenyl group with a para-ethyl substituentENT1/ENT2IC50 (ENT1) = 0.59 µM, IC50 (ENT2) = 77.12 µM frontiersin.org
JJC8-088Piperazine replaced with aminopiperidineDATKi = 2.60 nM nih.gov
JJC8-091Piperazine replaced with aminopiperidineDATKi = 230 nM nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For piperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that correlate with their activity.

A study on a series of piperazine and keto-piperazine derivatives as renin inhibitors developed a robust QSAR model. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The model revealed that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a crucial role in the binding of these ligands to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The developed model showed a high correlation coefficient (R²) of 0.846 and a good predictive ability (R²pred of 0.821). scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net

In another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, statistically significant 2D-QSAR models were developed. nih.gov These models indicated that descriptors such as atom-type counts, dipole moment, and certain topological indices are important for their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov

For a series of piperazine derivatives acting as mTORC1 inhibitors, QSAR modeling highlighted the significance of descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (LogS), topological polar surface area (PSA), and refractive index (n) in determining their inhibitory activity. mdpi.com

The table below presents the statistical parameters of a QSAR model developed for piperazine-based renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net

Statistical ParameterValue
R² (Correlation Coefficient)0.846
Q² (Cross-validated R²)0.818
R²pred (Predictive R²)0.821
Number of compounds80

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is widely used to understand ligand-protein interactions at a molecular level.

Molecular docking studies on various piperazine derivatives have provided insights into their binding modes within the active sites of their target proteins. For instance, in the development of novel arylpiperazine derivatives as androgen receptor (AR) antagonists, docking studies revealed that the compounds bind to the ligand-binding domain of the AR. nih.gov

In a study on phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors, docking simulations predicted that these compounds target the ATP-binding site of the enzyme. nih.gov The eIF4A1 protein has two RecA-like domains, and the binding of ATP occurs in the interdomain cleft. nih.gov Key motifs involved in ATP binding include Motifs I and II on the N-terminal domain and Motif VI on the C-terminal domain. nih.gov

Docking studies of piperazine-tethered bergenin (B1666849) heterocyclic hybrids with the Bcl-2 protein showed strong binding energies, suggesting a potential mechanism for their anticancer activity. nih.govresearchgate.net

Molecular docking not only predicts the binding pose but also estimates the binding affinity between a ligand and its target. In the study of FPMINT analogues, molecular docking was used to simulate the binding of a potent inhibitor, compound 3c, to ENT1. The calculated binding energy of -7.05 kcal/mol indicated a stable interaction. polyu.edu.hk

For novel phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, molecular docking studies suggested their ability to bind to both the DNA-Topo II complex and the minor groove of DNA. semanticscholar.org

The table below shows the predicted binding energies of some piperazine derivatives with their respective targets.

CompoundTargetPredicted Binding Energy (kcal/mol)Reference
FPMINT analogue 3cENT1-7.05 polyu.edu.hk
BS230 (a phenylpiperazine derivative)DNA-Topo II complexNot specified, but shown to bind semanticscholar.org
Phenyl hydrazine (B178648) derivative 3Dihydrofolate reductase-7.88 (Glide score) researchgate.net
Phenyl hydrazine derivative 4Dihydrofolate reductase-5.44 (Glide score) researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This method provides valuable information on the conformational flexibility of ligands and the stability of ligand-protein complexes.

MD simulations of phenyl-piperazine scaffolds targeting the eIF4A1 helicase were used to evaluate the binding and energetics of hit compounds. nih.gov These simulations confirmed that the ligands remained stably bound in the ATP-binding site throughout the simulation. nih.gov The protein-ligand system was observed to quickly equilibrate, adopting a lower energy closed conformation. nih.gov

In a study of 1-(4-fluorophenyl)piperazine, a potential energy surface scan was performed to identify the most stable conformer. indexcopernicus.comdergipark.org.trresearchgate.net The results showed that the conformer with a specific dihedral angle of 110° had the lowest potential energy. dergipark.org.tr Conformational analysis of 2-substituted piperazines has also been conducted, revealing a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain analogues. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This model can then be used for virtual screening of large compound libraries to discover new potential ligands.

A pharmacophore model for α1-adrenoceptor antagonists was developed and validated using a series of 1,4-benzodioxan-arylpiperazine derivatives. nih.gov The model successfully identified the key molecular structural moieties that contribute to the biological activity. nih.gov

In another study, a pharmacophore model was proposed for the binding of piperazine-based ligands at the serotonin (B10506) transporter. researchgate.net This model was based on the structural features of known inhibitors and aimed to guide the design of new selective ligands.

For the discovery of novel inhibitors of the PD-1/PD-L1 interaction, a structure-based pharmacophore model was established using the crystal structure of PD-L1 in complex with a small molecule inhibitor. nih.gov This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic, and aromatic groups, was then used to screen a library of marine natural products. nih.gov

Emerging Research Applications and Future Directions

Rational Design Principles for Optimized Piperazine (B1678402) Derivatives

Rational drug design for piperazine derivatives focuses on understanding and leveraging structure-activity relationships (SAR) to enhance therapeutic efficacy. The piperazine ring serves as a versatile core that can be systematically modified to fine-tune a compound's pharmacological properties. researchgate.net Key principles in the optimization of these derivatives include strategic substitutions and modifications to the core structure.

Substituent Modification: The introduction of different functional groups onto the piperazine ring or its appendages can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic profile. For instance, in the development of CXCR3 inhibitors, halogenation of the benzamide group on a piperazine-based compound was shown to strengthen its binding affinity. researchgate.net Similarly, for a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry of the molecule was critical, with the S-(+) enantiomers showing significantly stronger analgesic activity than their R-(-) counterparts. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, substituting an amide group with various heterocyclic moieties has been used to increase the oral bioavailability of piperazine-based compounds. researchgate.net

Scaffold Hopping and Hybridization: This involves combining the piperazine core with other known pharmacophores to create hybrid molecules with novel or enhanced activities. A rational design approach for potential anticancer agents involved integrating a phenylpiperazine moiety with a 1,2-benzothiazine scaffold, drawing inspiration from the structures of known topoisomerase II inhibitors. nih.gov This strategy aims to engage with biological targets in a multi-faceted manner, potentially leading to improved potency and reduced off-target effects. nih.gov

These design principles are often guided by computational modeling to predict how structural changes will affect the interaction between the compound and its biological target, thereby streamlining the optimization process.

Exploration of Novel Therapeutic or Research Targets

The structural versatility of the piperazine scaffold has enabled its application across a wide spectrum of therapeutic areas, leading to the investigation of numerous biological targets. nih.govresearchgate.net Initially recognized for anthelmintic properties, piperazine analogues are now being explored for complex diseases ranging from cancer to neurodegenerative disorders. researchgate.net

Recent research has identified piperazine derivatives with activity against a diverse array of targets:

Oncology: Piperazine derivatives have been investigated as anticancer agents targeting various mechanisms. researchgate.net For example, certain benzothiazole-piperazine derivatives have shown cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. dergipark.org.trtrdizin.gov.tr Other derivatives have been designed to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net A novel antineoplastic prototype, LQFM018, which contains a piperazine ring, has been shown to trigger cell death in leukemic cells through necroptotic signaling. nih.gov

Neurodegenerative Diseases: In the context of Alzheimer's disease, novel piperazine compounds have been developed to target the aggregation of both amyloid β and tau peptides, which are hallmarks of the disease. nih.gov Certain compounds not only inhibited the formation of these aggregates but also demonstrated neuroprotective properties by reversing toxicity in cell models. nih.gov

Inflammatory and Allergic Conditions: Researchers have synthesized piperazine derivatives that exhibit significant antihistamine and anti-inflammatory activities. nih.gov Specific compounds were found to reduce histamine (B1213489) levels and inhibit the production of inflammatory mediators like nitrite and tumour necrosis factor-alpha (TNF-α). nih.gov

Central Nervous System Disorders: The piperazine framework is a component of ligands for various CNS receptors. Derivatives have been studied as antagonists for dopamine (B1211576) D3/D2 receptors, which are targets for neuropsychiatric disorders. acs.org Additionally, piperazine-based compounds have been identified as potent sigma-1 receptor agonists and antagonists, with potential applications in pain management. nih.govacs.orgrsc.org

Infectious Diseases: The piperazine core is present in compounds investigated for activity against a range of pathogens, including bacteria, fungi, and viruses like HIV. researchgate.net

The table below summarizes some of the diverse therapeutic targets being explored for piperazine-based compounds.

Therapeutic TargetTherapeutic AreaExample Piperazine Scaffold/Derivative Class
Amyloid β and Tau PeptidesAlzheimer's DiseaseNovel multi-target piperazine compounds nih.gov
Topoisomerase IICancerPhenylpiperazine derivatives of 1,2-benzothiazine nih.gov
Epidermal Growth Factor Receptor (EGFR)CancerMethyl piperazine incorporated phenyl benzamides researchgate.net
Dopamine D3/D2 ReceptorsNeuropsychiatric Disorders1-Arylpiperazines acs.org
Sigma-1 Receptor (S1R)Neuropathic Pain, CNS DisordersPiperidine (B6355638)/piperazine-based compounds nih.govrsc.org
Histamine ReceptorsAllergic ConditionsNovel synthesized piperazine derivatives nih.gov
Ferroptosis Pathway (GPX4)Ischemia-Reperfusion Injury1,4-Diformyl-piperazine ferrostatin-1 derivatives nih.gov

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The discovery of novel piperazine derivatives is increasingly being accelerated by the integration of high-throughput screening (HTS) and computational methods, including artificial intelligence (AI) and machine learning (ML). arxiv.org These technologies allow researchers to screen vast numbers of compounds and predict their biological activities, significantly reducing the time and cost associated with traditional drug discovery.

Virtual and High-Throughput Screening: HTS enables the rapid testing of large libraries of chemical compounds for activity against a specific biological target. This can identify initial "hit" compounds. Virtual screening, a computational alternative, uses docking simulations to predict how well different molecules in a digital library will bind to a target protein. nih.gov For instance, virtual screening has been used to identify piperazine derivatives as potential inhibitors of human acetylcholinesterase, a target in Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are a cornerstone of computational drug design. nih.gov These models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov By training a QSAR model on a set of known piperazine derivatives and their activities, researchers can predict the potency of new, yet-to-be-synthesized analogues. mdpi.com This approach has been successfully applied to develop models that predict the anti-proliferative activity of arylpiperazine derivatives against prostate cancer cell lines. nih.gov

Machine Learning and AI: More advanced machine learning algorithms, such as random forests and neural networks, are being employed to build more accurate predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.orgiapchem.orgnih.gov Predicting these properties early in the discovery process is crucial for selecting candidates with a higher probability of success in clinical trials. nih.gov ML models can be trained on large datasets to predict endpoints like solubility, metabolic stability, and potential toxicity, thereby guiding medicinal chemists to design compounds with more favorable drug-like properties. iapchem.orgnih.gov

The following table highlights key computational techniques used in the discovery of piperazine derivatives.

MethodologyApplicationKey Findings/Goals
Virtual Screening/Molecular Docking Identification of novel inhibitors for specific targets (e.g., AChE, EGFR). researchgate.netnih.govPredicts binding affinity and mode of interaction between a ligand and its target protein. nih.govrsc.org
QSAR (Quantitative Structure-Activity Relationship) Predicting the biological activity (e.g., anticancer, enzyme inhibition) of new derivatives. nih.govmdpi.comIdentifies key molecular descriptors that correlate with potency, guiding rational design. nih.gov
Machine Learning (ML) Models Prediction of ADMET properties (solubility, permeability, metabolism, toxicity). iapchem.orgnih.govEnables early-stage risk assessment and prioritization of compounds with better pharmacokinetic profiles. iapchem.org
Molecular Dynamics (MD) Simulations Evaluating the stability of ligand-protein complexes over time. nih.govProvides insights into the dynamic interactions and binding stability at the active site. rsc.orgnih.gov

Development of Advanced Methodologies for Preclinical Investigation

Before a potential drug candidate can be tested in humans, it must undergo rigorous preclinical investigation to evaluate its efficacy and safety. For piperazine derivatives, this involves a suite of advanced in vitro and in vivo methodologies.

Toxicological Evaluation: A critical step is to assess the potential for a compound to cause genetic damage. Standard assays include the Ames test, which evaluates mutagenicity using bacterial strains, and the chromosomal aberration assay, which assesses genotoxicity in human lymphocytes. dergipark.org.trtrdizin.gov.tr These tests are essential for identifying compounds that could be carcinogenic and ensuring the safety of a potential drug. dergipark.org.tr

Pharmacokinetic Profiling: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. Preclinical pharmacokinetic studies are often conducted in animal models, such as rats. nih.gov These studies involve administering the compound and then measuring its concentration in blood plasma over time using sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The data generated on absorption rates, distribution, and clearance are vital for determining the appropriate dosing regimen for further studies. nih.gov

In Vivo Efficacy Models: To assess the therapeutic potential of a compound, researchers use animal models of human diseases. For instance, in the evaluation of anticonvulsant piperazine derivatives, models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests are employed to determine a compound's ability to prevent seizures. nih.gov For anti-allergic compounds, models of allergic asthma and allergic itching are used to measure efficacy compared to standard treatments. semanticscholar.org

In Vitro Cellular Assays: The initial assessment of a compound's activity is often performed using human cell lines. For anticancer research, panels of cancer cell lines (like the NCI-60) are used to determine a compound's antiproliferative activity and its spectrum of effectiveness against different cancer types. nih.gov

These advanced preclinical methods provide a comprehensive profile of a novel piperazine derivative's safety, pharmacokinetic behavior, and efficacy, which are essential for making informed decisions about its potential for clinical development.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Methylphenethyl)piperazine derivatives to enhance yield and purity?

Answer: Optimization involves:

  • Solvent selection : Polar solvents like ethanol or methanol improve solubility and reaction efficiency .
  • Temperature control : Maintaining 50–80°C prevents decomposition of heat-sensitive intermediates .
  • Catalysts : Palladium on carbon (Pd/C) under hydrogenation conditions aids in reducing side reactions .
  • Reaction time : Extended durations (6–12 hours) ensure complete conversion, monitored via TLC or HPLC .

Q. What methodologies are recommended for characterizing the structural integrity of this compound derivatives?

Answer:

  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity .
    • IR spectroscopy : Identifies functional groups (e.g., sulfonyl, nitro) .
    • Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What experimental models are suitable for initial toxicity screening of piperazine derivatives?

Answer:

  • In vivo models : Rodent studies (e.g., mice) assess acute toxicity via LD50_{50} determination .
  • In vitro assays :
    • Cell viability assays (MTT) using human hepatocyte lines (e.g., HepG2) .
    • Hemolysis tests to evaluate erythrocyte membrane disruption .

Advanced Research Questions

Q. How can computational models predict the biological activity of novel piperazine derivatives, and what are their limitations?

Answer:

  • Methods :
    • Molecular docking : Simulates binding affinity to targets (e.g., platelet receptors for antiplatelet activity) .
    • QSAR models : Relate substituent electronic properties (e.g., Hammett constants) to bioactivity .
  • Limitations :
    • Overestimation of activity due to unaccounted steric effects .
    • Discrepancies between in silico predictions and in vivo results (e.g., beta-cyclodextran-modified derivatives showing reduced activity despite low toxicity) .

Q. What advanced spectroscopic techniques enable the differentiation of structurally similar piperazine analogs?

Answer:

  • Raman microspectroscopy :

    • Laser power (20 mW) and 128–256 scans yield high-resolution spectra .
    • Chemometrics (PCA + LDA) separates isomers (e.g., trifluoromethylphenylpiperazine positional variants) with 99% variance explanation .
  • Data table :

    ParameterOptimal SettingOutcome
    Laser power20 mWEnhanced peak intensity
    Scans128–256Improved spectral resolution
    Multivariate analysisPCA + LDA100% isomer discrimination

Q. How do structural modifications (e.g., beta-cyclodextran inclusion) influence toxicity and bioactivity trade-offs in piperazine derivatives?

Answer:

  • Beta-cyclodextran :
    • Reduces toxicity : Encapsulation minimizes cellular membrane disruption (LD50_{50} > 500 mg/kg in mice) .
    • Decreases bioactivity : Steric hindrance limits receptor interaction (e.g., 40% lower antiplatelet activity vs. unmodified analogs) .
  • Mitigation strategies :
    • Partial derivatization to balance solubility and activity .

Q. What strategies resolve contradictions between computational predictions and experimental data in piperazine research?

Answer:

  • Case study : Antiplatelet activity prediction vs. experimental results :
    • Discrepancy : Computational models predicted high activity, but beta-cyclodextran-modified derivatives underperformed.
    • Resolution :

Re-optimize docking parameters (e.g., solvation effects).

Validate with in vitro platelet aggregation assays .

Q. What in vitro assays are effective for screening antiplatelet activity in piperazine derivatives?

Answer:

  • Platelet-rich plasma (PRP) assays :
    • Measure ADP-induced aggregation inhibition (IC50_{50} values) .
    • Use healthy donor samples with collagen/epinephrine as agonists .
  • Flow cytometry : Quantifies P-selectin expression to assess platelet activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.